![molecular formula C20H23N3O3 B12544273 10H-Phenoxazine, 10-[[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]- CAS No. 142745-05-9](/img/structure/B12544273.png)
10H-Phenoxazine, 10-[[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenoxazine, 10-[[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]-: is a derivative of phenoxazine, a heterocyclic compound known for its diverse applications in various fields such as material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by the presence of a phenoxazine core structure with a piperazinyl acetyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenoxazine, 10-[[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]- typically involves the following steps:
Formation of Phenoxazine Core: The phenoxazine core can be synthesized through the cyclization of o-aminophenol with o-nitrophenol under acidic conditions.
Introduction of Piperazinyl Acetyl Group: The piperazinyl acetyl group is introduced through a nucleophilic substitution reaction, where the phenoxazine core reacts with 4-(2-hydroxyethyl)-1-piperazine in the presence of a suitable base.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale synthesis may also incorporate continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The phenoxazine core can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the phenoxazine core can yield hydroquinone derivatives.
Substitution: The piperazinyl acetyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Photoredox Catalysts: Used in photoredox catalysis for organic synthesis.
Dye-Sensitized Solar Cells: Employed as a sensitizer in dye-sensitized solar cells.
Biology and Medicine:
Antioxidant Properties: Exhibits antioxidant properties, making it useful in biological studies.
Anticancer Agent: Derivatives like actinomycin D, which contains a phenoxazine moiety, are used as anticancer agents.
Industry:
Organic Light-Emitting Diodes (OLEDs): Utilized in the development of OLEDs for display technologies.
Material Science: Applied in the synthesis of advanced materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 10H-Phenoxazine, 10-[[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Phenothiazines: Similar in structure and used in pharmacology for their antipsychotic and antiemetic properties.
Phenoxazines: Other derivatives of phenoxazine, such as 10-(4-methoxybenzoyl)-10H-phenoxazine-3-carbonitrile, exhibit similar biological activities.
Uniqueness:
Enhanced Biological Activity: The presence of the piperazinyl acetyl group enhances the biological activity of 10H-Phenoxazine, 10-[[4-(2-hydroxyethyl)-1-piperazinyl]acetyl]- compared to other phenoxazine derivatives.
Versatility in Applications: Its unique structure allows for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
142745-05-9 |
|---|---|
Molecular Formula |
C20H23N3O3 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-phenoxazin-10-ylethanone |
InChI |
InChI=1S/C20H23N3O3/c24-14-13-21-9-11-22(12-10-21)15-20(25)23-16-5-1-3-7-18(16)26-19-8-4-2-6-17(19)23/h1-8,24H,9-15H2 |
InChI Key |
SWGBEONZWWQJCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC(=O)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Heptan-3-yl)oxy]-2-[2-(isoquinolin-1-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B12544197.png)
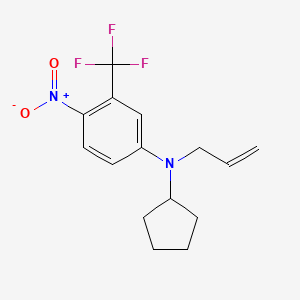
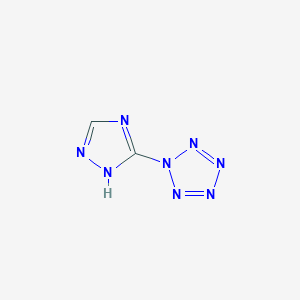

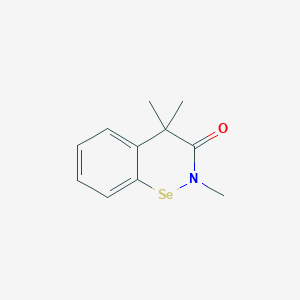
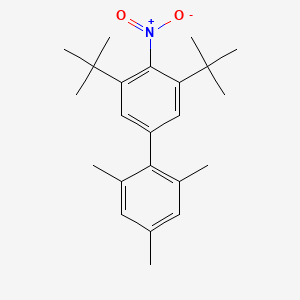
![Indolizine, 3-[3-(3-chloro-3H-diazirin-3-yl)phenyl]-](/img/structure/B12544236.png)
![3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one](/img/structure/B12544237.png)
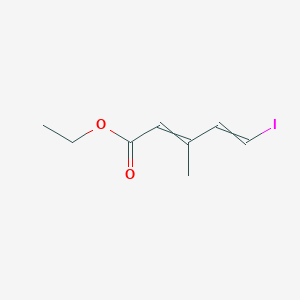

![N-({2,3-Dimethyl-4-[(oxiran-2-yl)methoxy]phenyl}methyl)prop-2-enamide](/img/structure/B12544251.png)
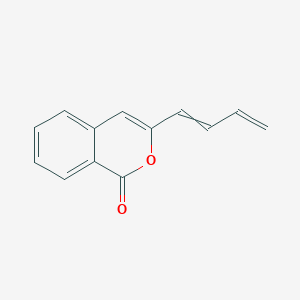
![Diethyl 4-[(10-bromodecyl)oxy]pyridine-2,6-dicarboxylate](/img/structure/B12544264.png)
